molecular formula C14H19N7 B5568624 5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine

5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine

Cat. No. B5568624
M. Wt: 285.35 g/mol
InChI Key: ATQBKJIZOFAMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine” is a chemical compound with a molecular weight of 206.29 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3,(H2,12,13) . This code provides a specific description of the compound’s molecular structure. The compound has a linear formula of C11H18N4 .


Physical And Chemical Properties Analysis

The compound “5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine” is a solid substance . It has a molecular weight of 206.29 and a predicted pKa of 7.71±0.10 . The compound should be stored at a temperature of 2-8°C, in a dark place, and sealed in dry conditions .

Scientific Research Applications

Synthesis and Anti-tubercular Applications

The compound 5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine has been explored in the synthesis and evaluation against tuberculosis. A study detailed the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, which were then evaluated for their anti-tubercular activity. The compounds were synthesized through a multi-step process, starting with the activation of a methylene group, followed by hydrazinolysis, cyclization, and chloro-amine coupling reactions. In silico and in vitro studies identified potent agents against Mycobacterium tuberculosis, demonstrating the potential of these compounds for further lead modification and development as anti-tubercular agents (Vavaiya et al., 2022).

Synthesis and Anticancer Applications

Another study focused on the synthesis of novel pyrazolopyrimidine derivatives with potential anticancer and anti-5-lipoxygenase activities. The compounds were synthesized via the condensation of carboxamide with aromatic aldehydes. Various synthesized compounds were evaluated for their cytotoxic effects against HCT-116 and MCF-7 cell lines, as well as for 5-lipoxygenase inhibition activities. The study provided insights into the structure-activity relationship (SAR) of these compounds, suggesting their potential as anticancer agents (Rahmouni et al., 2016).

Synthesis and Antimicrobial Applications

Research has also explored the synthesis of pyrimidine-linked pyrazole heterocyclic compounds and evaluated their insecticidal and antibacterial potential. These compounds were prepared through cyclocondensation under microwave irradiation, demonstrating the efficiency of microwave-assisted synthesis. The synthesized compounds were assessed for their biological activities against selected microorganisms and pests, indicating their potential as antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Safety and Hazards

The compound is associated with the GHS07 signal word “Warning” and has hazard statements H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c1-2-11-9-18-14(15)19-13(11)21-7-5-20(6-8-21)12-10-16-3-4-17-12/h3-4,9-10H,2,5-8H2,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQBKJIZOFAMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1N2CCN(CC2)C3=NC=CN=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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